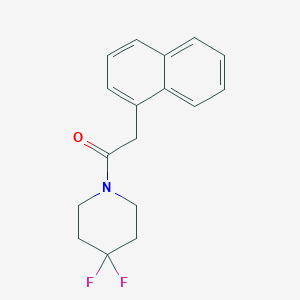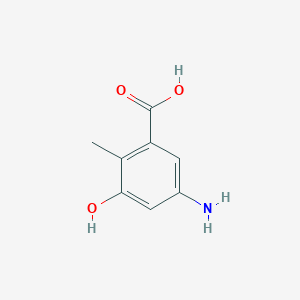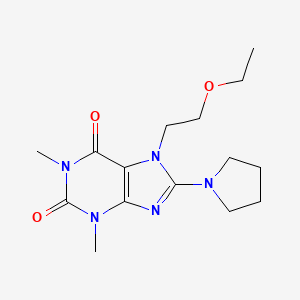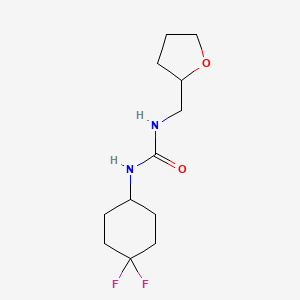
(4-Ethoxyphenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C23H26N6O2. It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. The compound includes a pyridazin-3-yl group, a piperazin-1-yl group, and an ethoxyphenyl group. For a detailed molecular structure analysis, it would be best to use specialized software or consult a structural chemist.
Scientific Research Applications
Synthesis Methodologies and Biological Applications
Facile Synthesis of Novel Compounds : The synthesis of a novel class of compounds, including aminofuro-, aminothieno[2,3-d]pyridazin-4(5H)-one, and aminophthalazin-1(2H)-ones, has been reported. These compounds were synthesized starting from specific ester functionalities and involved regiospecific conversion, oxidation, and intramolecular cyclization processes. The synthesized compounds have potential for further biological evaluation due to their unique structures (Gani Koza et al., 2013).
Antimicrobial Activity : New pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds displayed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (N. Patel et al., 2011).
Analgesic and Anti-inflammatory Agents : A series of derivatives have been prepared and examined for their analgesic and anti-inflammatory activities. Notably, one compound was identified as a promising analgesic and anti-inflammatory agent, showing potent activity without gastric ulcerogenic effect, suggesting a favorable safety profile for potential therapeutic applications (M. Gökçe et al., 2005).
Cardioprotective and Ulcerogenic Sparing Effects : The synthesis of new 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones evaluated for anti-inflammatory and analgesic activities revealed a compound with ideal anti-inflammatory properties, COX-2 selectivity, and no observed ulcerogenic and cardiovascular side effects. This highlights the therapeutic potential of such compounds with minimized adverse effects (D. Sharma & R. Bansal, 2016).
Mechanism of Action
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-19-9-7-18(8-10-19)23(30)29-15-13-28(14-16-29)22-12-11-21(26-27-22)25-20-6-4-5-17(2)24-20/h4-12H,3,13-16H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOYYRYRNGZBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)


![Ethyl 4-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2428687.png)
![(1R,2S,4R,5R)-5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2428689.png)
![2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide](/img/structure/B2428690.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide](/img/structure/B2428691.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2428693.png)



